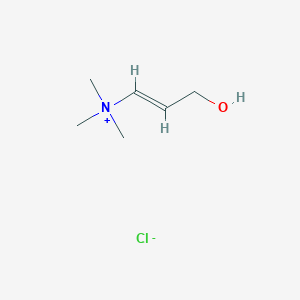

3-Hydroxy-1-propenyl-trimethylammonium chloride

Description

3-Hydroxy-1-propenyl-trimethylammonium chloride (CAS# 91725-36-9) is a quaternary ammonium compound with the molecular formula C₆H₁₄ClNO and a molecular weight of 151.63 g/mol . Its IUPAC name is [(E)-3-hydroxyprop-1-enyl]-trimethylazanium chloride, and it features a hydroxyl group (-OH) attached to a propenyl chain linked to a trimethylammonium cation. The compound is stable at room temperature and is primarily used as a research chemical in synthetic chemistry and material science .

Properties

IUPAC Name |

[(E)-3-hydroxyprop-1-enyl]-trimethylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO.ClH/c1-7(2,3)5-4-6-8;/h4-5,8H,6H2,1-3H3;1H/q+1;/p-1/b5-4+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOXNFMGWKAPBC-FXRZFVDSSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C=CCO.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)/C=C/CO.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-propenyl-trimethylammonium chloride typically involves the reaction of trimethylamine with 3-chloro-1-propenol under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pH, and reactant concentrations to optimize the reaction efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form various alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Typical nucleophiles include hydroxide ions, alkoxides, and amines.

Major Products Formed:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted ammonium compounds.

Scientific Research Applications

3-Hydroxy-1-propenyl-trimethylammonium chloride has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in the study of cell membrane dynamics due to its amphiphilic nature.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the formulation of surfactants and detergents

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-propenyl-trimethylammonium chloride involves its interaction with cell membranes, where it can alter membrane permeability and fluidity. This is primarily due to its amphiphilic structure, which allows it to integrate into lipid bilayers. The compound can also act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-Hydroxy-1-propenyl-trimethylammonium chloride with analogous quaternary ammonium compounds:

Key Observations :

- Choline chloride shares a hydroxyalkyl group but lacks the propenyl moiety, resulting in lower molecular weight and distinct applications in pharmaceuticals .

- Acryloyloxyethyltrimethylammonium chloride contains a reactive acrylate group, enabling polymerization, unlike the hydroxyl-propenyl group in the target compound .

- The dodecyloxy-containing derivative () has enhanced lipophilicity due to its long alkyl chain, making it suitable for surfactant applications .

- Trimethylammonium chloride is the simplest analog, lacking hydroxyl or alkyl modifications, and is used in basic synthesis .

Functional and Application-Based Differences

Solubility and Reactivity:

- The hydroxyl group in this compound enhances water solubility compared to non-polar analogs like the dodecyloxy derivative .

- Acryloyloxyethyltrimethylammonium chloride’s acrylate group enables radical polymerization, a feature absent in the target compound .

Analytical Characterization:

Naming and Structural Confusions

- references Amoxicillin intermediates (e.g., 3-Ethoxy-1-methyl-3-oxo-1-propenyl amino diethylethanamine), which share partial naming conventions but are structurally unrelated to the target compound. Such naming overlaps necessitate careful verification of CAS numbers .

Research Findings and Gaps

- Analytical Challenges : Differentiation from analogs requires advanced techniques like NMR and elemental analysis due to similarities in ammonium cation structures .

Biological Activity

3-Hydroxy-1-propenyl-trimethylammonium chloride (HTAC) is a quaternary ammonium compound with significant biological activity, particularly in the context of cell membrane dynamics and antimicrobial properties. Its amphiphilic nature, stemming from the presence of a trimethylammonium group and a propenyl chain with a hydroxyl group, allows it to interact effectively with lipid bilayers, influencing membrane fluidity and permeability.

- Molecular Formula : C₆H₁₄ClNO

- CAS Number : 91725-36-9

- Structure : The compound features a positively charged nitrogen atom surrounded by three methyl groups and a propenyl group. This configuration contributes to its ability to engage in various chemical interactions.

Membrane Interaction

HTAC's amphiphilic character enables it to interact with biological membranes, which can enhance drug delivery systems by increasing the permeability of certain drugs across cellular membranes. This property is crucial for improving therapeutic efficacy in pharmacological applications.

Antimicrobial Properties

Research indicates that HTAC exhibits antimicrobial activity, making it relevant in pharmaceutical formulations. Its quaternary ammonium structure is known to disrupt microbial membranes, leading to cell lysis and death.

Case Studies

A series of studies have explored the biological effects of HTAC:

-

Cell Membrane Dynamics :

- A study demonstrated that HTAC significantly increases the permeability of model lipid bilayers, suggesting potential applications in drug delivery systems.

- In vitro experiments showed enhanced cellular uptake of fluorescently labeled drugs when co-administered with HTAC, indicating its role as a permeation enhancer.

- Toxicological Assessments :

- Carcinogenicity Studies :

Comparative Analysis

To better understand the unique properties of HTAC, comparisons with structurally similar compounds are useful:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| (3-Hydroxypropyl)trimethylammonium chloride | Similar ammonium structure | Higher hydrophilicity due to longer hydrocarbon chain |

| N-(3-hydroxy-1-propenyl) trimethylammonium perchlorate | Similar propenyl group | Different anion leading to varied solubility |

| Benzyltrimethylammonium chloride | Trimethylammonium core | Aromatic ring increases lipophilicity |

This table highlights how HTAC stands out due to its specific structural features and biological activities compared to similar compounds.

Q & A

Q. What are the established synthetic routes for 3-Hydroxy-1-propenyl-trimethylammonium chloride, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via quaternization reactions involving trimethylamine and a halogenated hydroxypropene derivative. For example, reacting (3-chloro-2-hydroxypropyl) precursors with trimethylamine in polar solvents (e.g., water or THF) under reflux conditions yields the quaternary ammonium salt . Key optimization parameters include:

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Solvent selection : Use aqueous media for higher yields due to improved solubility of ionic intermediates .

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) ensures >99% purity. Monitor optical activity via polarimetry ([α]²⁵/D = −29° in H₂O) to confirm stereochemical integrity .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structure via characteristic peaks (e.g., trimethylammonium group at δ ~3.3 ppm in ¹H NMR) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) validates molecular weight (151.63 g/mol) and detects impurities .

- Thermogravimetric Analysis (TGA) : Determines thermal stability; decomposition occurs at ~210°C (dec.) .

- Chiral HPLC : Resolves enantiomers using β-cyclodextrin-based columns, critical for studies requiring stereochemical precision .

Q. How should this compound be stored to ensure stability?

Methodological Answer: Store at room temperature in airtight, light-resistant containers. Avoid prolonged exposure to moisture, as hydrolysis can degrade the compound. For long-term stability (>6 months), desiccants (e.g., silica gel) and inert atmospheres (N₂) are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereoisomer synthesis and chiral purity?

Methodological Answer: Contradictions often arise from incomplete enantiomeric resolution or side reactions during quaternization. To mitigate:

- Chiral derivatization : Use enantiopure β-cyclodextrins as NMR solvating agents to separate and quantify stereoisomers .

- Reaction monitoring : Employ in-situ FTIR to track intermediates (e.g., chloro-hydroxypropyl precursors) and adjust reaction kinetics .

- Crystallographic validation : Single-crystal X-ray diffraction (SCXRD) resolves ambiguities in stereochemistry, though this requires high-purity samples .

Q. What role does this compound play in polymer science, particularly hydrogel synthesis?

Methodological Answer: The compound acts as a cationic monomer in radiation-induced copolymerization. For example:

- Gamma radiation grafting : Combine with acrylic acid and diallyldimethylammonium chloride to form superabsorbent hydrogels. Optimize crosslinking density by adjusting monomer ratios (e.g., 1:2:1 molar ratio) and radiation dose (10–20 kGy) .

- Mechanical testing : Use rheometry to assess viscoelastic properties; cationic groups enhance water absorption (up to 500% swelling capacity) .

Q. How can conflicting data on cyclodextrin compatibility be addressed in chiral analysis applications?

Methodological Answer: Conflicts arise from variations in cyclodextrin substituents (e.g., trimethyl vs. triethyl groups) and solvent systems. To standardize results:

- Systematic screening : Test multiple cyclodextrin derivatives (α-, β-, γ-) in buffered aqueous solutions (pH 6–8) .

- NMR titration : Quantify binding constants (Kₐ) via chemical shift perturbations; β-cyclodextrins generally show higher affinity for the compound’s hydroxypropyl moiety .

- Control experiments : Compare results with racemic mixtures to distinguish host-guest interactions from solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.